molecular formula C24H22ClN3O B11091287 N'-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide

Cat. No.: B11091287
M. Wt: 403.9 g/mol
InChI Key: NKMQWSZNHKRXLB-LGJNPRDNSA-N
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Description

N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. It features a complex structure with a chlorophenyl group, a dimethyl-substituted isoindoline, and a benzohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-BROMOPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE
  • N’-[(E)-(4-METHOXYPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE

Uniqueness

N’-[(E)-(4-CHLOROPHENYL)METHYLENE]-3-(5,6-DIMETHYL-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOHYDRAZIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide

InChI

InChI=1S/C24H22ClN3O/c1-16-10-20-14-28(15-21(20)11-17(16)2)23-5-3-4-19(12-23)24(29)27-26-13-18-6-8-22(25)9-7-18/h3-13H,14-15H2,1-2H3,(H,27,29)/b26-13+

InChI Key

NKMQWSZNHKRXLB-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl)C=C1C

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)Cl)C=C1C

Origin of Product

United States

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